molecular formula C19H25NO7 B1528869 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-39-7

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid

Cat. No.: B1528869
CAS No.: 1354486-39-7
M. Wt: 379.4 g/mol
InChI Key: TYGQHCQPPOJNQL-JSGCOSHPSA-N
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Description

The compound contains a tert-butoxycarbonyl group, which is a protecting group used in organic synthesis . It’s introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tert-butoxycarbonyl group has the formula C5H9O2 .


Chemical Reactions Analysis

The tert-butoxycarbonyl group is known for its unique reactivity pattern and is used in various chemical transformations .

Scientific Research Applications

Synthesis and Catalytic Applications

Research has shown that compounds with tert-butoxycarbonyl groups are involved in catalytic processes, such as the dirhodium-catalyzed oxidations of phenols and anilines. These reactions highlight the role of tert-butoxycarbonyl and similar groups in facilitating efficient and selective oxidation processes, suggesting potential applications in synthetic chemistry for the compound (Ratnikov et al., 2011).

Polymer Science

The compound’s structural components, especially the ether-carboxylic acid segments, are relevant to the synthesis of advanced polymers. Research on related bis(ether-carboxylic acid) compounds has led to the development of noncrystalline, highly soluble, and thermally stable polyamides. These materials exhibit properties such as high glass transition temperatures, making them suitable for use in high-performance plastics and films (Hsiao et al., 2000).

Material Chemistry

The tert-butoxycarbonyl group and its derivatives play a significant role in material chemistry, particularly in the formation of complex molecular structures with specific functionalities. For example, studies on the spin interaction in zinc complexes of Schiff and Mannich bases reveal how modifications to the tert-butoxycarbonyl group can influence the electronic properties and stability of metal-organic frameworks (Orio et al., 2010).

Future Directions

The use of the tert-butoxycarbonyl group in organic synthesis suggests potential for future applications in the development of new synthetic methods .

Properties

IUPAC Name

(2S,4S)-4-(2-ethoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO7/c1-5-25-17(23)13-8-6-7-9-15(13)26-12-10-14(16(21)22)20(11-12)18(24)27-19(2,3)4/h6-9,12,14H,5,10-11H2,1-4H3,(H,21,22)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGQHCQPPOJNQL-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
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(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid
Reactant of Route 6
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(ethoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid

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